(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
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Overview
Description
The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a complex organic molecule characterized by the presence of multiple functional groups, including chloro, fluoro, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions to form the 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde intermediate.
Aldol Condensation: The intermediate undergoes an aldol condensation reaction with 4-(trifluoromethoxy)aniline in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF4NO3/c24-20-2-1-3-21(25)19(20)14-31-17-8-4-15(5-9-17)22(30)12-13-29-16-6-10-18(11-7-16)32-23(26,27)28/h1-13,29H,14H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMWHMPXGCJKR-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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